molecular formula C16H21N5O2 B8247630 3-(6-Methyl-pyridin-2-yl)-5,6-dihydro-8H-[1,2,4]triaZolo[4,3-a]pyraZine-7-carboxylic acid tert-butyl ester

3-(6-Methyl-pyridin-2-yl)-5,6-dihydro-8H-[1,2,4]triaZolo[4,3-a]pyraZine-7-carboxylic acid tert-butyl ester

Cat. No.: B8247630
M. Wt: 315.37 g/mol
InChI Key: GWZQPXGIYUUCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methyl-pyridin-2-yl)-5,6-dihydro-8H-[1,2,4]triaZolo[4,3-a]pyraZine-7-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a pyridine ring, a triazole ring, and a pyrazine ring. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-pyridin-2-yl)-5,6-dihydro-8H-[1,2,4]triaZolo[4,3-a]pyraZine-7-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the triazole and pyrazine rings, followed by the introduction of the pyridine moiety and the tert-butyl ester group. A common synthetic route is as follows:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Pyrazine Ring: The pyrazine ring is typically formed through a condensation reaction between diamines and diketones or dicarboxylic acids.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate pyridine derivatives and boronic acids.

    Introduction of the Tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-pyridin-2-yl)-5,6-dihydro-8H-[1,2,4]triaZolo[4,3-a]pyraZine-7-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(6-Methyl-pyridin-2-yl)-5,6-dihydro-8H-[1,2,4]triaZolo[4,3-a]pyraZine-7-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-pyridin-2-yl)-5,6-dihydro-8H-[1,2,4]triaZolo[4,3-a]pyraZine-7-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Methyl-pyridin-2-yl)-5,6-dihydro-8H-[1,2,4]triaZolo[4,3-a]pyraZine-7-carboxylic acid methyl ester: Similar structure with a methyl ester group instead of a tert-butyl ester group.

    3-(6-Methyl-pyridin-2-yl)-5,6-dihydro-8H-[1,2,4]triaZolo[4,3-a]pyraZine-7-carboxylic acid ethyl ester: Similar structure with an ethyl ester group instead of a tert-butyl ester group.

    3-(6-Methyl-pyridin-2-yl)-5,6-dihydro-8H-[1,2,4]triaZolo[4,3-a]pyraZine-7-carboxylic acid isopropyl ester: Similar structure with an isopropyl ester group instead of a tert-butyl ester group.

Uniqueness

The uniqueness of 3-(6-Methyl-pyridin-2-yl)-5,6-dihydro-8H-[1,2,4]triaZolo[4,3-a]pyraZine-7-carboxylic acid tert-butyl ester lies in its specific combination of functional groups and ring structures, which impart distinct chemical and biological properties. The tert-butyl ester group, in particular, can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl 3-(6-methylpyridin-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-11-6-5-7-12(17-11)14-19-18-13-10-20(8-9-21(13)14)15(22)23-16(2,3)4/h5-7H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZQPXGIYUUCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NN=C3N2CCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.